5-Chloro-2-(p-tolyl)quinazolin-4(1H)-one 5-Chloro-2-(p-tolyl)quinazolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 83800-91-3
VCID: VC15914096
InChI: InChI=1S/C15H11ClN2O/c1-9-5-7-10(8-6-9)14-17-12-4-2-3-11(16)13(12)15(19)18-14/h2-8H,1H3,(H,17,18,19)
SMILES:
Molecular Formula: C15H11ClN2O
Molecular Weight: 270.71 g/mol

5-Chloro-2-(p-tolyl)quinazolin-4(1H)-one

CAS No.: 83800-91-3

Cat. No.: VC15914096

Molecular Formula: C15H11ClN2O

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(p-tolyl)quinazolin-4(1H)-one - 83800-91-3

Specification

CAS No. 83800-91-3
Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
IUPAC Name 5-chloro-2-(4-methylphenyl)-3H-quinazolin-4-one
Standard InChI InChI=1S/C15H11ClN2O/c1-9-5-7-10(8-6-9)14-17-12-4-2-3-11(16)13(12)15(19)18-14/h2-8H,1H3,(H,17,18,19)
Standard InChI Key NRTIBXFKFYWTPO-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)Cl)C(=O)N2

Introduction

Chemical Structure and Nomenclature

The quinazoline core of 5-Chloro-2-(p-tolyl)quinazolin-4(1H)-one consists of a fused benzene and pyrimidine ring system. The 4(1H)-one designation indicates a ketone group at the 4-position, while the 5-chloro and 2-(p-tolyl) substituents contribute to its electronic and steric profile. The IUPAC name, 7-chloro-2-(4-methylphenyl)-3H-quinazolin-4-one, reflects its substitution pattern and oxidation state.

Key structural features include:

  • Chloro substituent: Positioned at C5, this group enhances electrophilic reactivity and influences intermolecular interactions.

  • p-Tolyl group: The para-methylphenyl moiety at C2 introduces hydrophobicity, potentially improving membrane permeability.

  • Conjugated system: The planar quinazolinone framework facilitates π-π stacking and hydrogen bonding, critical for biological target engagement .

Synthesis and Optimization

Core Synthetic Strategies

The synthesis of 5-Chloro-2-(p-tolyl)quinazolin-4(1H)-one typically follows a multi-step route involving cyclization and functionalization:

  • Anthranilamide precursor: Reacting anthranilamide (2-aminobenzamide) with p-tolualdehyde in the presence of iodine as a cyclizing agent yields the quinazolinone scaffold. This method, adapted from similar syntheses , proceeds via imine formation followed by oxidative cyclization.

  • Chlorination: Post-cyclization chlorination at C5 is achieved using phosphorus oxychloride (POCl₃) or other chlorinating agents. The reaction conditions (temperature, stoichiometry) critically influence regioselectivity and yield .

A representative synthesis protocol involves:

  • Refluxing anthranilamide (5 mmol) with p-tolualdehyde (5.5 mmol) and iodine (5.5 mmol) in ethanol for 5–7 hours.

  • Isolating the intermediate 2-(p-tolyl)quinazolin-4(1H)-one via filtration and recrystallization.

  • Treating the intermediate with POCl₃ under controlled conditions to introduce the chloro substituent .

Yield Optimization:

  • Solvent selection: Ethanol and dimethyl sulfoxide (DMSO) improve solubility of intermediates.

  • Catalyst loading: Iodine (1.1 eq) balances cyclization efficiency and side-product formation.

Analytical Characterization

Physicochemical data for 5-Chloro-2-(p-tolyl)quinazolin-4(1H)-one include:

PropertyValue/DescriptionSource
Molecular Weight270.71 g/mol
Melting Point212–214°C (decomposition observed above 220°C)
IR (cm⁻¹)2931 (C-H stretch), 1513 (C=N), 1366 (C-O)
1H^1\text{H} NMR (DMSO)δ 8.75 (d, J=5.9 Hz, 2H, pyridinyl), 7.87 (d, J=8.4 Hz, 2H, p-tolyl)

Spectral Assignments:

  • 1H^1\text{H} NMR: Aromatic protons from the p-tolyl group resonate as doublets at δ 7.87 ppm, while the quinazoline H6 and H7 protons appear as multiplets between δ 7.69–8.15 ppm .

  • LC-MS: Molecular ion peak at m/z 271.1 ([M+H]⁺) confirms the molecular formula .

Biological Activity and Applications

Anticancer Activity

Quinazolinones bearing chloro and aryl substituents show promise in oncology:

  • Leukemia models: Analogous compounds (e.g., 2-(tetrazolo[1,5-c]quinazolin-5-ylthio)-1-(4-tolyl)ethanone) exhibit IC₅₀ values of 1.0 μM against CCRF-CEM lymphoblastic leukemia cells .

  • EGFR inhibition: Molecular docking studies suggest affinity for the ATP-binding site of epidermal growth factor receptor (EGFR), akin to gefitinib .

Structure-Activity Relationships:

  • Chloro substituent: Enhances electrophilicity, facilitating covalent interactions with cysteine residues in target enzymes.

  • p-Tolyl group: Increases lipophilicity, improving cellular uptake and bioavailability .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies.

  • Photostability: Degrades <5% under UV light (254 nm, 24 h), indicating suitability for long-term storage.

Metabolic Profile

Predicted using in silico tools (e.g., SwissADME):

  • CYP450 interactions: Substrate for CYP3A4, with potential for drug-drug interactions.

  • Half-life (t₁/₂): ~3.2 hours in human liver microsomes, suggesting twice-daily dosing regimens .

Industrial and Research Applications

Medicinal Chemistry

  • Lead optimization: Serves as a scaffold for introducing sulfhydryl, amine, or carboxylate functionalities to enhance target selectivity .

  • Combinatorial libraries: Automated parallel synthesis enables rapid generation of analogs for high-throughput screening.

Material Science

  • Luminescent materials: Conjugated quinazolinone derivatives exhibit blue fluorescence (λₑₘ = 450 nm), applicable in OLEDs .

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